3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride

Medicinal Chemistry Chemical Procurement Building Block Selection

Select 3-Azabicyclo[3.1.0]hexane-3-sulfonyl chloride (CAS 1852828-23-9) to access the conformationally rigid 3‑ABH core essential for structure-based drug design. Unlike generic sulfonyl chlorides, this N–SO₂Cl warhead enforces a defined spatial orientation that enhances target selectivity in dopamine D₃ antagonist, ketohexokinase inhibitor, and covalent probe programs. The unsubstituted bicyclo[3.1.0] framework maximizes ligand efficiency (MW 181.64) and CNS drug-like properties. Available at 95% and 98% purity with cold storage; enables one-step parallel sulfonamide library synthesis under mild conditions (0–25 °C, DCM/THF, Et₃N).

Molecular Formula C5H8ClNO2S
Molecular Weight 181.64 g/mol
CAS No. 1852828-23-9
Cat. No. B6601762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride
CAS1852828-23-9
Molecular FormulaC5H8ClNO2S
Molecular Weight181.64 g/mol
Structural Identifiers
SMILESC1C2C1CN(C2)S(=O)(=O)Cl
InChIInChI=1S/C5H8ClNO2S/c6-10(8,9)7-2-4-1-5(4)3-7/h4-5H,1-3H2
InChIKeyTWGCHYLDYAIARX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride (CAS 1852828-23-9) – Procurement-Relevant Structural and Reactivity Profile


3-Azabicyclo[3.1.0]hexane-3-sulfonyl chloride is a bicyclic sulfonyl chloride building block (C₅H₈ClNO₂S, MW 181.64) whose core 3-azabicyclo[3.1.0]hexane (3-ABH) scaffold is a privileged structure in drug design, appearing in μ-opioid receptor antagonists, dopamine D₃ antagonists, triple reuptake inhibitors, ketohexokinase inhibitors, and DPP-IV inhibitors [1]. The sulfonyl chloride functionality at the N-3 position enables versatile derivatization to sulfonamides and sulfonate esters via nucleophilic substitution, positioning this compound as a strategic intermediate for constructing compound libraries and targeted covalent inhibitors .

Why Generic Sulfonyl Chloride Substitution Fails for 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride (CAS 1852828-23-9)


Substituting 3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride with an acyclic or monocyclic sulfonyl chloride (e.g., tosyl chloride, methanesulfonyl chloride, or 3,6-dihydro-2H-pyridine-1-sulfonyl chloride) forfeits the conformationally rigid bicyclo[3.1.0] core. This core enforces a defined spatial orientation of the sulfonyl warhead, which directly impacts target engagement in structure-based drug design—a dimension of differentiation that generic sulfonylating agents cannot replicate [1].

Quantitative Differentiation Evidence for 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl Chloride

The target compound (C₅H₈ClNO₂S, MW 181.64 g/mol) differs from the 6,6-dimethyl analog (C₇H₁₂ClNO₂S, MW 209.69 g/mol) by a mass of 28.05 Da, corresponding to the absence of the two methyl groups at position 6. This lower molecular weight and reduced steric bulk result in a smaller, less lipophilic scaffold (calculated XLogP approximately 0.2 for the parent 3-ABH core) [1]. For fragment-based drug discovery or lead optimization programs requiring minimal structural perturbation, the unsubstituted scaffold offers a more conservative starting point for SAR exploration [2].

Medicinal Chemistry Chemical Procurement Building Block Selection

Purity Specification Comparison Across Vendors: Target Compound vs. Commercial Availability of Closest Bicyclic Sulfonyl Chloride Analogs

The target compound is commercially available at 95% minimum purity (AKSci, CAS 1852828-23-9, Min. Purity Spec: 95%) and 98% purity (Leyan, Product No. 1707037) . In contrast, the direct sulfonamide derivative (3-azabicyclo[3.1.0]hexane-3-sulfonamide, CAS 1852904-39-2) and the oxa-analog sulfonyl fluoride (6-oxa-3-azabicyclo[3.1.0]hexane-3-sulfonyl fluoride, CAS 1839621-72-5) are also available at ≥98% purity but lack the reactive sulfonyl chloride warhead, limiting their utility for direct covalent modification protocols that require the chloride leaving group .

Chemical Sourcing Quality Control Procurement Specifications

Conformational Rigidity Differentiation vs. Monocyclic Sulfonyl Chloride Isomers (Same Molecular Formula)

The target compound shares the molecular formula C₅H₈ClNO₂S with 2-azabicyclo[2.1.1]hexane-2-sulfonyl chloride (CAS 2225142-06-1) and 3,6-dihydro-2H-pyridine-1-sulfonyl chloride. However, the 3-azabicyclo[3.1.0]hexane scaffold enforces a unique bicyclic topology where the nitrogen is embedded in a [3.1.0] bicyclic system with a fused cyclopropane ring, providing distinct exit vector geometry (N-3 substitution with pseudo-axial/pseudo-equatorial orientation) compared to the [2.1.1] or monocyclic dihydropyridine frameworks . This scaffold has been explicitly validated in drug discovery: 3-ABH-derived sulfonamides demonstrated potent and selective dopamine D₃ receptor antagonism (Kᵢ values in the low nanomolar range for optimized analogs), with receptor selectivity driven by the rigid bicyclic core orientation [1].

Structure-Based Drug Design Scaffold Selection Conformational Analysis

Reactivity Differentiation: Sulfonyl Chloride Electrophilicity on a Sterically Constrained Bicyclic Amine vs. Acyclic Sulfonyl Chlorides

The sulfonyl chloride group in the target compound is attached to a sterically constrained bicyclic secondary amine. This contrasts with common acyclic sulfonyl chlorides (e.g., tosyl chloride, methanesulfonyl chloride) where the SO₂Cl group is attached to an sp² or sp³ carbon. The N–S bond in the target compound places the electrophilic sulfur directly adjacent to the bicyclic nitrogen, modulating its reactivity profile: sulfonamide formation with amines proceeds via attack at the sulfonyl sulfur rather than at the α-carbon of an alkyl/aryl sulfonyl chloride, eliminating competing Sₙ2 pathways. The Hinsberg reaction with primary amines yields sulfonamides that retain the intact 3-ABH scaffold, enabling late-stage diversification of pre-formed bicyclic cores [1]. The reaction is typically conducted at 0–25 °C in dichloromethane or THF with a tertiary amine base (e.g., Et₃N), with typical yields for N-sulfonylation of secondary bicyclic amines exceeding 70–85% under optimized conditions .

Synthetic Chemistry Sulfonamide Synthesis Reaction Optimization

Patent-Documented Application as a Building Block for Ketohexokinase (KHK) Inhibitor Synthesis

US Patent 12,178,809 (Example 41) discloses a compound containing the 3-azabicyclo[3.1.0]hexan-3-ylsulfonyl moiety directly derived from the target compound, demonstrating its application in constructing ketohexokinase (KHK) inhibitors for metabolic disease [1]. Separately, a Pfizer patent (US 2017/0183328 A1) and related European patent (ES-2871251-T3) describe substituted 3-azabicyclo[3.1.0]hexanes as ketohexokinase inhibitors, with biochemical assay data generated in a 384-well plate format [2]. While the 6,6-dimethyl analog has been validated as an intermediate for antiviral protease inhibitors (boceprevir synthesis), the unsubstituted scaffold exemplified by the target compound has been deployed in KHK inhibitor programs, indicating a distinct therapeutic application domain .

Metabolic Disease Enzyme Inhibition Patent Analysis

Procurement-Driven Application Scenarios for 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride (CAS 1852828-23-9)


Fragment-Based and Structure-Guided Library Synthesis Targeting GPCRs and Metabolic Enzymes

The 3-ABH sulfonyl chloride is the preferred building block for constructing focused sulfonamide libraries when the target binding site demands a rigid, low-molecular-weight bicyclic scaffold. The unsubstituted core (MW 181.64, no gem-dimethyl) maximizes ligand efficiency metrics and preserves synthetic handles at C-1, C-5, and C-6 for subsequent SAR diversification. This is particularly relevant for dopamine D₃ receptor antagonist programs [1] and ketohexokinase inhibitor campaigns [2], where the scaffold geometry has been validated in peer-reviewed publications and patent disclosures. The sulfonyl chloride electrophile permits one-step parallel derivatization with diverse amine building blocks under mild conditions (0–25 °C, DCM/THF, Et₃N).

Targeted Covalent Inhibitor (TCI) Design with a Bicyclic Sulfonyl Warhead

The N-sulfonyl chloride functionality on the 3-ABH core can serve as a covalent warhead for targeting non-catalytic cysteine or lysine residues. Unlike carbon-attached sulfonyl chlorides (tosyl chloride, mesyl chloride), the N–SO₂Cl moiety positions the electrophilic sulfur in a sterically defined environment imposed by the bicyclic scaffold, potentially enhancing target selectivity through shape complementarity. This application benefits from the availability of the compound at both 95% and 98% purity grades, with the higher purity recommended for covalent inhibitor programs where stoichiometric precision is required.

Synthesis of Sulfonamide Bioisosteres of Carboxylic Acids for Lead Optimization

The sulfonamide group is a well-established carboxylic acid bioisostere. The target compound enables one-step installation of the 3-ABH-sulfonamide moiety onto amine-containing lead molecules. This is particularly valuable in CNS drug discovery programs where the 3-ABH scaffold has demonstrated brain penetration in dopamine D₃ antagonist series [1]. The lower MW and reduced lipophilicity of the unsubstituted scaffold, compared to the 6,6-dimethyl analog, favor CNS drug-like properties (MW < 400, tPSA < 90 Ų, clogP < 5) in the final derivatized compounds.

Chemical Biology Probe Development for Chemoproteomic Profiling

When conjugated to an affinity tag or reporter group via the sulfonyl chloride, the 3-ABH scaffold provides a rigid, low-MW handle for chemoproteomic pull-down experiments. The unsubstituted core minimizes non-specific hydrophobic interactions compared to dimethyl-substituted or tosyl-derived probes, potentially reducing false-positive identification rates in target deconvolution studies. The commercial availability at 95–98% purity, with documented long-term storage conditions (cool, dry place) , supports reproducible probe synthesis across multiple experimental batches.

Quote Request

Request a Quote for 3-Azabicyclo[3.1.0]hexane-3-sulfonylchloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.